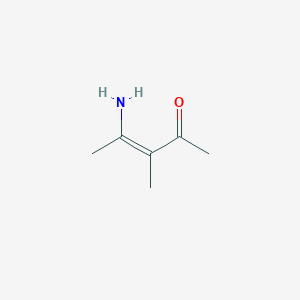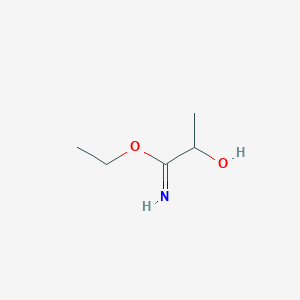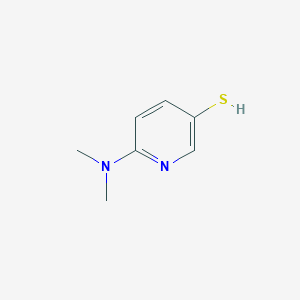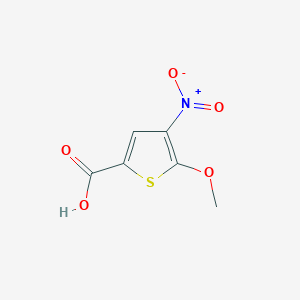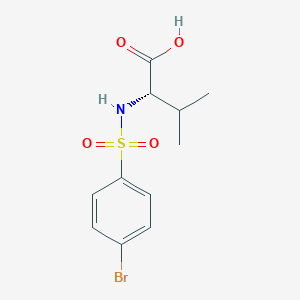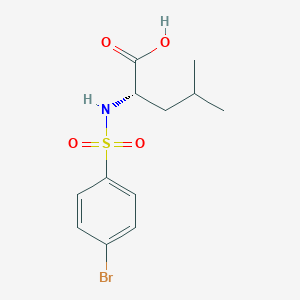![molecular formula C7H6N4O3 B7810495 2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7810495.png)
2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards.
化学反应分析
Types of Reactions: Compound “2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized and analyzed using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
科学研究应用
Compound “2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Industry: The compound is used in various industrial processes and applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of compound “2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The detailed mechanism of action is often studied through experimental research and computational modeling.
相似化合物的比较
Similar Compounds: Compound “2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Compound A
- Compound B
- Compound C
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and the unique properties it exhibits
属性
IUPAC Name |
2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIRSLBMMTDSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
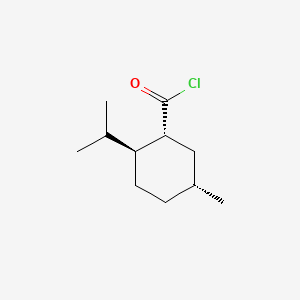

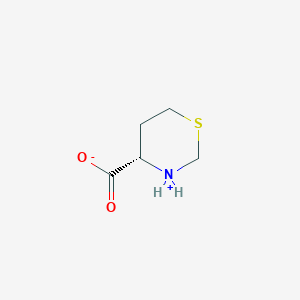
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid](/img/structure/B7810443.png)
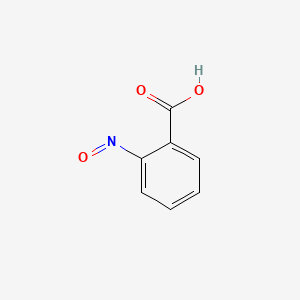
![(3R)-2-azoniabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B7810457.png)
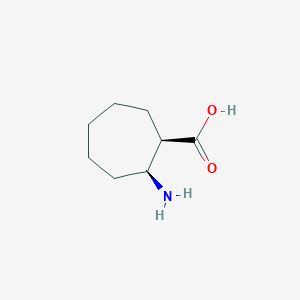
![1-[(1R,2R)-2-methylcyclobutyl]ethanone](/img/structure/B7810471.png)
